molecular formula C19H22N2O3 B6538989 4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide CAS No. 1060310-86-2

4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide

Cat. No. B6538989
CAS RN: 1060310-86-2
M. Wt: 326.4 g/mol
InChI Key: FTPUOWKKBYOTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide, also known as 4-butoxycarbonyl-N-methylphenyl benzamide (4-BCMB), is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound with a wide range of properties, including excellent solubility in a variety of organic solvents, low toxicity, and high stability. 4-BCMB is a useful reagent for the synthesis of a variety of compounds and has been used in the synthesis of a variety of drugs and pharmaceuticals. In addition, it has been used in the synthesis of a variety of other organic compounds, including polymers, catalysts, and biocatalysts.

Scientific Research Applications

4-BCMB has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, pharmaceuticals, polymers, catalysts, and biocatalysts. It has also been used in the synthesis of a variety of other organic compounds, including dyes, pigments, and intermediates. In addition, 4-BCMB has been used in the synthesis of a variety of compounds for use in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 4-BCMB is not fully understood. However, it is believed that the compound acts as a proton donor, allowing the formation of a carbamate bond between the 4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamideonyl group and the N-methylphenylbenzamide. This carbamate bond is then broken down by the action of an enzyme, allowing the 4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamideonyl group to be released.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BCMB are not fully understood. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of certain enzymes involved in the metabolism of drugs and other compounds. In addition, 4-BCMB may have an effect on the uptake and metabolism of certain nutrients.

Advantages and Limitations for Lab Experiments

The advantages of using 4-BCMB in laboratory experiments include its excellent solubility in a variety of organic solvents, low toxicity, and high stability. Additionally, 4-BCMB is easy to handle and store, and is relatively inexpensive. The main limitation of using 4-BCMB in laboratory experiments is that it is not suitable for use in aqueous solutions, as it is not soluble in water.

Future Directions

The future directions of research involving 4-BCMB include the investigation of its effects on the metabolism of drugs and other compounds, as well as its effects on the uptake and metabolism of certain nutrients. Additionally, further research into the mechanism of action of 4-BCMB and its potential applications in the synthesis of a variety of compounds may be of interest. Other potential areas of research include the use of 4-BCMB in the synthesis of polymers, catalysts, and biocatalysts, as well as the use of 4-BCMB in the synthesis of dyes, pigments, and intermediates.

Synthesis Methods

4-BCMB is synthesized by the reaction of 4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamideonyl chloride with N-methylphenylbenzamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 70°C. The reaction is complete in approximately one hour and yields a white solid product.

properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-3-12-24-17-10-6-15(7-11-17)19(23)21-16-8-4-14(5-9-16)13-18(20)22/h4-11H,2-3,12-13H2,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPUOWKKBYOTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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